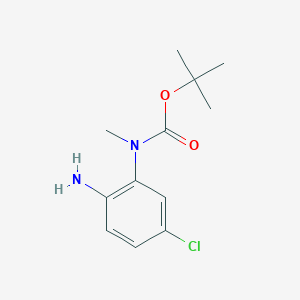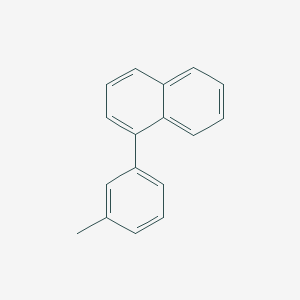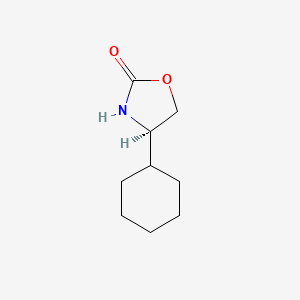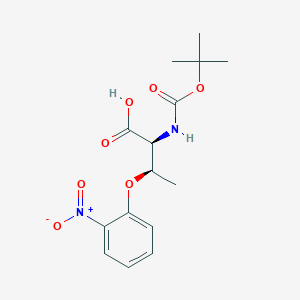
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenoxy substituent. One common method involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a suitable butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, typically using a nitrophenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of free amino acids or peptides.
科学的研究の応用
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitrophenoxy group can interact with specific amino acid residues in the enzyme’s active site, while the Boc-protected amino group provides steric hindrance and stability.
類似化合物との比較
Similar Compounds
(2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoic Acid: Similar structure but with a methoxy group instead of a nitro group.
(2S,3R)-2-(Boc-amino)-3-(2-chlorophenoxy)butanoic Acid: Similar structure but with a chloro group instead of a nitro group.
(2S,3R)-2-(Boc-amino)-3-(2-bromophenoxy)butanoic Acid: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine imparts unique electronic and steric properties, making it distinct from its analogs. The nitro group is electron-withdrawing, which can influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C15H20N2O7 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC名 |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenoxy)butanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-9(23-11-8-6-5-7-10(11)17(21)22)12(13(18)19)16-14(20)24-15(2,3)4/h5-9,12H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m1/s1 |
InChIキー |
JCAOAZHOFRRSMS-SKDRFNHKSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


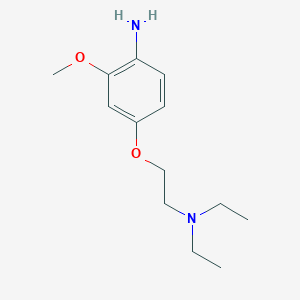
![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)



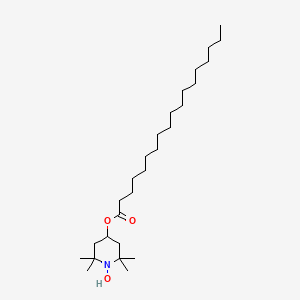
![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)

![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)


